ethyl 2-methyl-5-(2-((4-methylbenzyl)amino)-2-oxoacetyl)-4-phenyl-1H-pyrrole-3-carboxylate
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Overview
Description
Ethyl 2-methyl-5-(2-((4-methylbenzyl)amino)-2-oxoacetyl)-4-phenyl-1H-pyrrole-3-carboxylate is a complex organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with various functional groups, making it a subject of interest in organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methyl-5-(2-((4-methylbenzyl)amino)-2-oxoacetyl)-4-phenyl-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.
Substitution Reactions:
Amidation: The 2-oxoacetyl group can be introduced via an amidation reaction, where an acyl chloride reacts with an amine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-5-(2-((4-methylbenzyl)amino)-2-oxoacetyl)-4-phenyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce double bonds.
Substitution: Nucleophilic substitution reactions can be used to replace functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
Ethyl 2-methyl-5-(2-((4-methylbenzyl)amino)-2-oxoacetyl)-4-phenyl-1H-pyrrole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of ethyl 2-methyl-5-(2-((4-methylbenzyl)amino)-2-oxoacetyl)-4-phenyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-methyl-5-(2-((4-chlorobenzyl)amino)-2-oxoacetyl)-4-phenyl-1H-pyrrole-3-carboxylate
- Ethyl 2-methyl-5-(2-((4-methoxybenzyl)amino)-2-oxoacetyl)-4-phenyl-1H-pyrrole-3-carboxylate
- Ethyl 2-methyl-5-(2-((4-fluorobenzyl)amino)-2-oxoacetyl)-4-phenyl-1H-pyrrole-3-carboxylate
Uniqueness
The uniqueness of ethyl 2-methyl-5-(2-((4-methylbenzyl)amino)-2-oxoacetyl)-4-phenyl-1H-pyrrole-3-carboxylate lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methylbenzyl group, in particular, may influence its reactivity and interaction with biological targets, making it a compound of interest for further research and development.
Properties
IUPAC Name |
ethyl 2-methyl-5-[2-[(4-methylphenyl)methylamino]-2-oxoacetyl]-4-phenyl-1H-pyrrole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4/c1-4-30-24(29)19-16(3)26-21(20(19)18-8-6-5-7-9-18)22(27)23(28)25-14-17-12-10-15(2)11-13-17/h5-13,26H,4,14H2,1-3H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQHUACWSPGRPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C2=CC=CC=C2)C(=O)C(=O)NCC3=CC=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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